

TBC3711: A Technical Guide to its Discovery and Synthesis

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Compound of Interest

Compound Name: TBC3711

Cat. No.: B10826448

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This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of **TBC3711**, a potent and selective endothelin-A (ET-A) receptor antagonist. The information is compiled from publicly available scientific literature and databases.

Introduction

TBC3711, chemically known as N-(2-Acetyl-4,6-dimethylphenyl)-3-(3,4-dimethylisoxazol-5-ylsulfamoyl)thiophene-2-carboxamide, is a second-generation, orally bioavailable endothelin antagonist.^{[1][2]} It was developed as a potential therapeutic agent for conditions such as congestive heart failure, hypertension, and pulmonary hypertension.^[3] **TBC3711** is a small molecule designed to selectively block the action of endothelin on the ET-A receptor, a key mediator of vasoconstriction and smooth muscle cell proliferation.^[3]

Discovery and Rationale

The development of **TBC3711** stemmed from research aimed at improving the pharmacokinetic profile of earlier endothelin antagonists. The introduction of an ortho-acyl group on the anilino ring was found to enhance oral absorption.^{[1][2]} This led to the synthesis and evaluation of a series of compounds with various electron-withdrawing groups at the ortho position, ultimately identifying **TBC3711** (also referred to as compound 7z in some literature) as a clinical candidate.^{[1][2]}

Quantitative Data Summary

The following tables summarize the key quantitative data reported for **TBC3711**.

Table 1: In Vitro Potency and Selectivity

Parameter	Value	Reference
ET-A Receptor IC50	0.08 nM	[1] [2]
ET-A/ET-B Selectivity	441,000-fold	[1] [2]

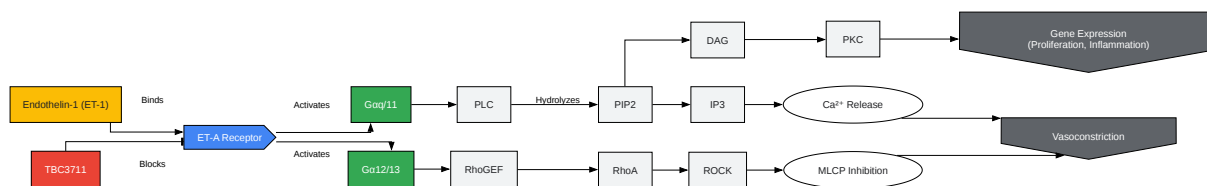
Table 2: Pharmacokinetic Profile

Species	Parameter	Value	Reference
Rat	Oral Bioavailability	~100%	[1] [2]
Human	Half-life (t1/2)	6-7 hours	[1] [2]
Human	Oral Bioavailability	>80%	[1] [2]

Mechanism of Action: Endothelin-A Receptor Signaling

TBC3711 functions as a selective antagonist of the endothelin-A (ET-A) receptor, a G-protein coupled receptor (GPCR). The binding of endothelin-1 (ET-1) to the ET-A receptor typically triggers a cascade of intracellular signaling events that lead to vasoconstriction, cell proliferation, and inflammation. **TBC3711** competitively inhibits this binding, thereby blocking these downstream effects.

The signaling pathway initiated by ET-A receptor activation is complex and involves multiple G-proteins and downstream effectors. The diagram below illustrates the key components of this pathway.



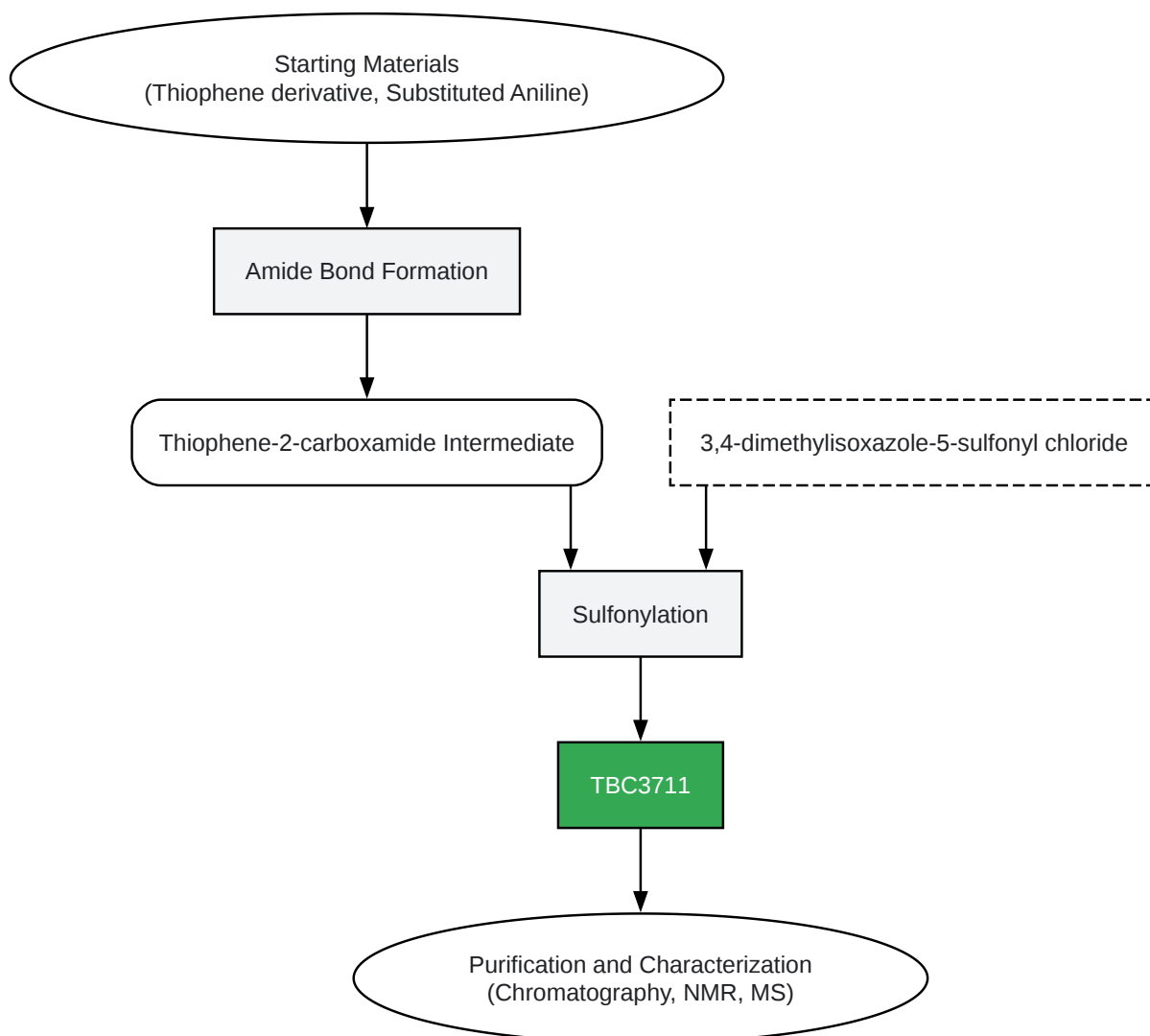
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Caption: Endothelin-A Receptor Signaling Pathway and **TBC3711** Inhibition.

Synthesis of **TBC3711**

While the primary literature cites the synthesis of **TBC3711**, a detailed, step-by-step experimental protocol is not publicly available in the accessed resources. The synthesis would generally involve the coupling of a substituted thiophene-2-carboxamide with a sulfonyl chloride derivative of 3,4-dimethylisoxazole.

The general synthetic approach for related thiophene carboxamide derivatives often involves the following key steps, as illustrated in the workflow diagram below.



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Caption: General Experimental Workflow for Thiophene Carboxamide Synthesis.

Experimental Protocols

Detailed experimental protocols for the specific synthesis of **TBC3711** and the assays used for its characterization are not available in the public domain through the conducted searches. For researchers intending to replicate or build upon this work, it is recommended to consult the primary publication:

- Wu, C., et al. (2004). Discovery, Modeling, and Human Pharmacokinetics of N-(2-Acetyl-4,6-dimethylphenyl)-3-(3,4-dimethylisoxazol-5-ylsulfamoyl)thiophene-2-carboxamide (**TBC3711**), a Second Generation, ETA Selective, and Orally Bioavailable Endothelin Antagonist. Journal of Medicinal Chemistry, 47(8), 1969–1986.

Conclusion

TBC3711 is a highly potent and selective ET-A receptor antagonist with favorable pharmacokinetic properties, making it a significant compound in the study of endothelin-mediated diseases. While detailed synthetic protocols remain proprietary, the available data on its discovery, mechanism of action, and key pharmacological parameters provide a strong foundation for further research and development in this area.

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References

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- 2. pubs.acs.org [pubs.acs.org]
- 3. PubChemLite - N-(2-acetyl-4,6-dimethylphenyl)-3-(3,4-dimethylisoxazol-5-ylsulfamoyl)thiophene-2-carboxamide (C₂₀H₂₁N₃O₅S₂) [pubchemlite.lcsb.uni.lu]
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